molecular formula C13H20N2O B1285225 {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine CAS No. 122893-33-8

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine

Cat. No.: B1285225
CAS No.: 122893-33-8
M. Wt: 220.31 g/mol
InChI Key: MZTRPMDTKZJSDX-UHFFFAOYSA-N
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Description

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is a chemical compound with the molecular formula C13H20N2O It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine typically involves the reaction of 4-hydroxybenzylamine with 1-(2-chloroethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone, and the progress is monitored using standard analytical techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1-Pyrrolidinyl)ethoxy]aniline
  • ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
  • N-methyl pyrrolidine derivatives

Uniqueness

{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various research applications .

Properties

IUPAC Name

[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTRPMDTKZJSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560154
Record name 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122893-33-8
Record name 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (132 mg, 3.49 mmol, 2.1 eq.) was added to a solution of 4-[2-(1-pyrrolidinyl)ethoxy]benzamide (389 mg, 1.66 mmol) in dry THF (25 mL) then the reaction heated at reflux for 20 h. The reaction was allowed to cool to ambient temperature then quenched with water (0.250 mL). Aqueous sodium hydroxide (0.250 mL of 15% w/v) then water (0.750 mL) was added and the reaction stirred for 30 min. The reaction mixture was passed through a pad of diatomaceous earth which was washed with THF (3×15 mL). The combined organics were concentrated under reduced pressure to give the amine as oil (372 mg, >100%) which was used without further purification.
Quantity
132 mg
Type
reactant
Reaction Step One
Name
4-[2-(1-pyrrolidinyl)ethoxy]benzamide
Quantity
389 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
100%

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